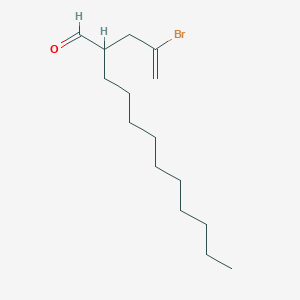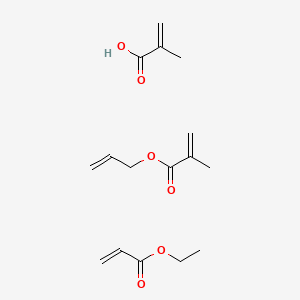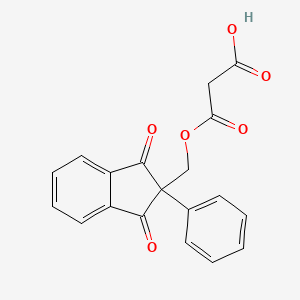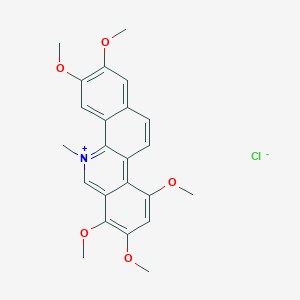
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)-: is an organic compound with a complex structure that includes both phenylethenyl and propenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- typically involves the reaction of benzene with appropriate alkenyl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethenyl chloride and 2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the reaction, and the process is often optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the phenylethenyl and propenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids such as benzoic acid derivatives.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The phenylethenyl and propenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylpropene: Similar structure but lacks the additional phenylethenyl group.
Styrene: Contains a phenylethenyl group but lacks the propenyl group.
Allylbenzene: Contains a propenyl group but lacks the phenylethenyl group.
Uniqueness
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- is unique due to the presence of both phenylethenyl and propenyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
Properties
CAS No. |
58978-24-8 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(1-phenylethenyl)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C17H16/c1-3-9-16-12-7-8-13-17(16)14(2)15-10-5-4-6-11-15/h3-8,10-13H,1-2,9H2 |
InChI Key |
XGYKHILRTXYMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)


![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)


![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)


![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
